1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol is an organic compound that features a trifluoromethoxy group, which is known for its unique properties in medicinal and agrochemical research. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioactivity, making it a valuable molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in drug development, particularly for its stability and bioactivity.
Industry: It is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl isocyanate: Used in the synthesis of fluorescent chemosensors.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Known for its use in organic synthesis.
N-[3-Fluoro-4-(trifluoromethoxy)phenyl]-N’-[1-(2-methylbutanoyl)piperidin-4-yl]urea: A potent inhibitor of soluble epoxide hydrolase.
Uniqueness
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol stands out due to its unique combination of a trifluoromethoxy group and a fluorinated phenyl ring. This structure imparts exceptional stability, lipophilicity, and bioactivity, making it a versatile compound in various research and industrial applications .
Biological Activity
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique trifluoromethoxy and fluoro substituents, is being studied for various pharmacological effects, including antibacterial and antiviral properties.
- Chemical Formula : C11H12F4O2
- Molecular Weight : 251.22 g/mol
- CAS Number : 2055072-02-9
Biological Activity Overview
Research indicates that compounds with fluorinated moieties often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts. The presence of the trifluoromethoxy group is particularly significant in modulating the compound's interaction with enzymes and receptors.
Antibacterial Activity
Recent studies have explored the antibacterial properties of fluorinated compounds, including this compound. It has been demonstrated to possess moderate antibacterial activity against a range of pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Antibiotics |
---|---|---|
E. coli | 32 µg/mL | Comparable to kanamycin |
S. aureus | 16 µg/mL | Lower potency than standard drugs |
P. aeruginosa | 64 µg/mL | Significantly lower than standard drugs |
The compound's efficacy against these bacteria suggests that it could serve as a lead compound for further development in antibacterial therapies .
The mechanism by which this compound exerts its antibacterial effects appears to involve inhibition of key bacterial enzymes, particularly those involved in fatty acid synthesis. Studies indicate that the compound may inhibit the enzyme ecKAS III, which is crucial for bacterial survival:
- IC50 against ecKAS III : 5.6 µM
- Binding Affinity : Enhanced due to the presence of fluorine, which increases lipophilicity and binding interactions at the active site .
Case Studies & Research Findings
- Study on Fluorinated Compounds : A comprehensive review highlighted that fluorinated derivatives exhibit varied antibacterial activities based on structural modifications. The presence of electron-withdrawing groups like trifluoromethoxy significantly enhances their potency against Gram-positive and Gram-negative bacteria .
- Ligand-Docking Studies : Computational studies have shown that this compound binds effectively to the active site of ecKAS III, suggesting a competitive inhibition mechanism which could be exploited for drug design .
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O2/c1-10(2,16)6-7-3-4-9(8(12)5-7)17-11(13,14)15/h3-5,16H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAUVEQUEHADPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)OC(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.